molecular formula C8H7IN2O2 B14860729 N-(4-Formyl-6-iodopyridin-2-YL)acetamide

N-(4-Formyl-6-iodopyridin-2-YL)acetamide

Cat. No.: B14860729
M. Wt: 290.06 g/mol
InChI Key: ODBUURJDTQZFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Formyl-6-iodopyridin-2-YL)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 4th position, an iodine atom at the 6th position, and an acetamide group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-6-iodopyridin-2-YL)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formylpyridine and iodine.

    Iodination: The 4-formylpyridine undergoes iodination at the 6th position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Acetamidation: The iodinated intermediate is then subjected to acetamidation using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-6-iodopyridin-2-YL)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: N-(4-Carboxy-6-iodopyridin-2-YL)acetamide.

    Reduction: N-(4-Hydroxymethyl-6-iodopyridin-2-YL)acetamide.

    Substitution: N-(4-Formyl-6-azidopyridin-2-YL)acetamide.

Scientific Research Applications

N-(4-Formyl-6-iodopyridin-2-YL)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Formyl-6-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodine atom can participate in halogen bonding interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

N-(4-Formyl-6-iodopyridin-2-YL)acetamide can be compared with other similar compounds, such as:

    N-(4-Formyl-6-bromopyridin-2-YL)acetamide: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.

    N-(4-Formyl-6-chloropyridin-2-YL)acetamide: Contains a chlorine atom instead of iodine. Chlorine is smaller and less polarizable than iodine, which can affect the compound’s chemical behavior and interactions.

    N-(4-Formyl-6-fluoropyridin-2-YL)acetamide: Fluorine is the smallest halogen and highly electronegative, leading to distinct electronic effects and reactivity compared to iodine.

Properties

Molecular Formula

C8H7IN2O2

Molecular Weight

290.06 g/mol

IUPAC Name

N-(4-formyl-6-iodopyridin-2-yl)acetamide

InChI

InChI=1S/C8H7IN2O2/c1-5(13)10-8-3-6(4-12)2-7(9)11-8/h2-4H,1H3,(H,10,11,13)

InChI Key

ODBUURJDTQZFFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=C1)C=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.